molecular formula C7H10N2O2S B189684 Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate CAS No. 28942-54-3

Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate

Cat. No.: B189684
CAS No.: 28942-54-3
M. Wt: 186.23 g/mol
InChI Key: GIAXMSUPTGGVFG-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate (CAS: 28942-54-3) is a thiazole derivative characterized by an amino group at position 2, an ethyl substituent at position 5, and a methyl ester at position 4 of the heterocyclic ring. Its molecular formula is C₇H₁₀N₂O₂S, with a molecular weight of 198.23 g/mol . This compound is widely utilized as a building block in medicinal chemistry and materials science due to its balanced lipophilicity and reactivity. Its synthesis typically involves cyclization reactions of thiourea derivatives with α-haloketones or esters, followed by purification to achieve ≥95% purity .

Properties

IUPAC Name

methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-4-5(6(10)11-2)9-7(8)12-4/h3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAXMSUPTGGVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353265
Record name methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28942-54-3
Record name methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ethyl 2-Chloroacetoacetate and Thiourea in Ethanol

A widely cited method involves the reaction of ethyl 2-chloroacetoacetate with thiourea in ethanol under alkaline conditions. Sodium carbonate is used as a base to facilitate the cyclization.

Procedure :

  • Ethanol is mixed with ethyl acetate (10–35% w/w) as a co-solvent.

  • Thiourea (1.2 eq) and sodium carbonate (0.01–0.1 eq relative to ethyl 2-chloroacetoacetate) are added.

  • Ethyl 2-chloroacetoacetate is added dropwise at 40–55°C, followed by heating to 60–70°C for 5–5.5 hours.

  • The mixture is distilled to remove solvents, cooled, and basified to pH 9–10 with NaOH.

  • The product is isolated via filtration and vacuum drying.

Key Data :

ParameterValue
Yield98%
Melting Point172–173°C
Reaction Time5–5.5 hours
AdvantagesHigh yield, scalable for industrial use

Bromopyruvate and Carbamimidothioic Acid

An alternative route utilizes ethyl bromopyruvate and carbamimidothioic acid (thiourea derivative).

Procedure :

  • Ethyl bromopyruvate (1 eq) is reacted with carbamimidothioic acid (1.2 eq) in ethanol.

  • The mixture is stirred at 70°C for 1 hour.

  • The product is precipitated by adding ice-cold water and filtered.

Key Data :

ParameterValue
Yield93–100%
Reaction Time1 hour
LimitationsRequires strict stoichiometric control

One-Pot Synthesis via Bromination-Cyclization

A one-pot method simplifies the synthesis by combining bromination and cyclization steps.

Procedure :

  • Acetoacetate (1 eq) is treated with N-bromosuccinimide (NBS, 1 eq) in tetrahydrofuran (THF)/water.

  • After bromination, N-monosubstituted thiourea derivatives (1 eq) are added.

  • The mixture is heated at 60–70°C for 6–10 hours.

  • The crude product is basified with ammonia, purified via recrystallization.

Key Data :

ParameterValue
Yield85–92%
Purity>95% (HPLC)
AdvantagesAvoids intermediate isolation; suitable for diverse derivatives

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A 2020 study reported a 30-minute synthesis using methyl dichloroacetate and butyraldehyde.

Procedure :

  • Methyl dichloroacetate (1 eq) and butyraldehyde (1 eq) are dissolved in ether.

  • Thiourea (1 eq) is added, and the mixture is irradiated at 100°C for 30 minutes.

  • The product is isolated via basification and filtration.

Key Data :

ParameterValue
Yield83%
Reaction Time30 minutes
LimitationsSpecialized equipment required

Multi-Step Synthesis for Functionalized Derivatives

A 2020 Biological and Pharmaceutical Bulletin study detailed a multi-step approach for derivatives:

Procedure :

  • Protection : Ethyl 2-amino-4-carboxylate is Boc-protected.

  • Hydrolysis : The ester is hydrolyzed to the carboxylic acid.

  • Coupling : The acid is coupled with amines (e.g., methylamine) using EDCI/HOBt.

  • Deprotection : Boc group removal with TFA.

  • Final Coupling : Reaction with Fmoc-N-Me-Val and isocyanates.

Key Data :

StepConditionsYield
ProtectionBoc₂O, DCM, r.t.90%
CouplingEDCI/HOBt, DIPEA75–85%
DeprotectionTFA/DCM95%

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityPurity
Ethyl 2-Chloroacetoacetate985.5 hoursHigh>98%
Bromopyruvate93–1001 hourModerate90–95%
One-Pot85–926–10 hoursHigh>95%
Microwave830.5 hoursLow85–90%
Multi-Step75–8548 hoursLow>99% (HPLC)

Critical Challenges and Optimizations

  • Byproduct Formation : Excess thiourea may lead to disulfide byproducts. Solutions include using a 10% molar excess of α-halo carbonyl compounds.

  • Solvent Selection : Ethanol/ethyl acetate mixtures improve solubility and reaction rates compared to pure ethanol.

  • Catalysis : CuSO₄ in H₂SO₄ enhances cyclization efficiency in halogenated solvents.

Industrial-Scale Considerations

The CN103664819A patent highlights a scalable protocol with:

  • Continuous Flow Reactors : Reduce reaction time to 3 hours.

  • Automated pH Control : Ensures consistent basification (pH 9–10).

  • Cost Efficiency : Raw material cost is $6.00/5g at 98% yield.

Emerging Trends

  • Enzymatic Catalysis : Preliminary studies show lipases can catalyze esterification steps, reducing reliance on harsh acids.

  • Green Chemistry : Subcritical water as a solvent achieves 80% yield with no organic waste .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities
Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate has shown promising results in the development of antimicrobial agents. For instance, derivatives of 2-aminothiazole have been identified as effective inhibitors of Mycobacterium tuberculosis, with specific compounds exhibiting minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml against the H37Rv strain . These findings suggest that modifications to the thiazole structure can enhance activity against resistant bacterial strains.

Case Study: Antitubercular Agents
A study focused on synthesizing derivatives from the thiazole scaffold revealed that methyl 2-amino-5-benzylthiazole-4-carboxylate was particularly effective against M. tuberculosis with an MIC of 0.06 µg/ml, outperforming traditional antibiotics like thiolactomycin . This highlights the potential of thiazole derivatives in designing new antitubercular drugs.

Organic Synthesis

Building Blocks for Heterocyclic Compounds
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in creating a wide array of derivatives.

Table: Reaction Types and Products

Reaction TypeProduct TypeExample
OxidationNitro derivativesMethyl 2-amino-5-nitrothiazole
ReductionAlcohol derivativesMethyl 2-amino-5-ethanolthiazole
SubstitutionSubstituted thiazole derivativesMethyl 2-amino-5-benzylthiazole

Material Science

Development of New Materials
The compound is also being investigated for its potential use in developing materials with specific properties, such as corrosion inhibitors and polymers. The structural features of thiazoles allow for modifications that can enhance material performance in various industrial applications.

Toxicological Studies

Research has indicated that thiazole derivatives may have implications in toxicological assessments due to their biological activities. For example, studies on related compounds have shown potential mutagenic effects, necessitating careful evaluation during drug development processes .

Mechanism of Action

The mechanism of action of methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 significantly influences the electronic, steric, and biological properties of thiazole derivatives. Key analogs include:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate Ethyl (C₂H₅) C₇H₁₀N₂O₂S 198.23 Moderate lipophilicity; versatile intermediate for drug synthesis
Methyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate CF₃ C₆H₅F₃N₂O₂S 240.18 Enhanced metabolic stability; electron-withdrawing effects improve electrophilicity
Methyl 5-bromo-1,3-thiazole-4-carboxylate Br C₅H₄BrNO₂S 222.06 High reactivity in cross-coupling reactions; used in Suzuki-Miyaura couplings
Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate 4-Cl-C₆H₄ C₁₁H₉ClN₂O₂S 268.72 Aromatic ring enhances π-π stacking; potential kinase inhibitor
Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate i-C₃H₇ C₈H₁₂N₂O₂S 200.26 Increased steric hindrance; crystallizes in monoclinic system (P21/n)

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃, Br) : Increase electrophilicity of the thiazole ring, making these analogs suitable for nucleophilic substitution or cross-coupling reactions .
  • Aromatic Substituents (e.g., 4-Cl-C₆H₄) : Enhance binding to biological targets via π-π interactions but may reduce solubility .
  • Alkyl Groups (e.g., Ethyl, Isopropyl) : Improve lipophilicity and metabolic stability compared to polar substituents. The ethyl group offers a balance between steric bulk and synthetic versatility .

Substituent Variations at Position 2

The amino group at position 2 can be modified to alter hydrogen-bonding capacity and steric effects:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound NH₂ C₇H₁₀N₂O₂S 198.23 Forms hydrogen bonds; ideal for protease inhibitor design
Methyl 2-(pyrrolidin-1-yl)-5-benzoyl-1,3-thiazole-4-carboxylate Pyrrolidine C₁₆H₁₇N₃O₃S 331.39 Bulky substituent reduces enzymatic degradation; used in anticancer studies
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2-Methylphenylamino C₁₅H₁₄F₃N₃O₂S 369.35 Aromatic amine enhances binding to hydrophobic pockets

Key Observations :

  • Amino Group (NH₂): Facilitates hydrogen bonding with biological targets, enhancing affinity for enzymes or receptors .
  • Bulky Substituents (e.g., Pyrrolidine) : Improve metabolic stability but may reduce solubility .

Crystallographic and Spectral Data

  • Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate: Crystallizes in the monoclinic space group P21/n with unit cell parameters a = 7.921 Å, b = 10.423 Å, c = 12.876 Å, and β = 97.6° .
  • ¹H-NMR Data: For this compound, characteristic peaks include δ 1.25 (t, 3H, CH₂CH₃), δ 2.75 (q, 2H, CH₂CH₃), and δ 3.85 (s, 3H, OCH₃) in DMSO-d₆ .

Biological Activity

Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate (abbreviated as MEETC) is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and research findings.

MEETC is characterized by its thiazole ring, which is known to contribute significantly to its biological activity. The presence of the ethyl group at the 5-position and the carboxylate at the 4-position of the thiazole ring enhances its lipophilicity, potentially influencing its interaction with biological membranes and molecular targets.

Antimicrobial Activity

MEETC has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis , a major global health concern. Studies have shown that thiazole derivatives exhibit significant antibacterial activity, with MEETC being part of a series that demonstrated sub-micromolar minimum inhibitory concentrations (MICs) against this pathogen . The structure-activity relationship (SAR) analysis suggests that modifications at the C-2 position of the thiazole can accommodate various lipophilic substitutions, enhancing antibacterial efficacy.

Table 1: Antimicrobial Activity of MEETC and Related Compounds

CompoundMIC (µM)Target Organism
This compound<0.5Mycobacterium tuberculosis
2-Amino-4-methylthiazole0.70Mycobacterium tuberculosis
2-Aminothiazoles Series<4.5Various Gram-positive bacteria

Anticancer Potential

Research has indicated that thiazole derivatives, including MEETC, may possess anticancer properties. The compound's mechanism involves enzyme inhibition, which can disrupt cancer cell proliferation. For instance, studies on related thiazoles have shown their ability to inhibit specific kinases involved in cancer cell survival and division .

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundIC50 (µg/mL)Cell Line
This compoundNot reportedVarious cancer cell lines
Thiazole derivative X1.98 ± 1.22A431 (human epidermoid carcinoma)
Thiazole derivative Y1.61 ± 1.92Jurkat (human T lymphocyte)

The biological activity of MEETC is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : MEETC can inhibit enzymes by binding to their active sites, blocking their activity and leading to antimicrobial or anticancer effects.
  • Cell Signaling Modulation : Thiazole derivatives have been shown to influence cell signaling pathways and gene expression, which are critical for maintaining normal cellular functions and responding to stressors .

Case Studies

A notable study evaluated the effects of a series of thiazole derivatives on Mycobacterium tuberculosis , revealing that specific structural modifications significantly enhanced their bactericidal activity. One analog demonstrated complete sterilization of cultures within seven days at low concentrations (0.625 µM), indicating a promising therapeutic potential for treating tuberculosis .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate?

The compound is typically synthesized via cyclization reactions or esterification of precursor acids. For example, similar thiazole derivatives are prepared by refluxing precursors with acetic acid and sodium acetate, followed by crystallization . Thionyl chloride-mediated esterification of carboxylic acid intermediates is another method, as seen in the synthesis of trifluoromethyl-substituted thiazoles . Key steps include optimizing reaction time, temperature, and purification via recrystallization.

Q. How is the purity of this compound validated in academic research?

Purity is assessed using high-performance liquid chromatography (HPLC) for quantitative analysis, complemented by nuclear magnetic resonance (NMR) for structural confirmation . Elemental analysis ensures stoichiometric consistency, while mass spectrometry (MS) verifies molecular weight .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). 1^1H and 13^13C NMR confirm substituent positions and molecular structure, while UV-Vis spectroscopy may assess electronic properties . X-ray crystallography provides definitive structural data, as demonstrated for analogous thiazole esters .

Q. What software tools are used for crystallographic refinement of this compound?

SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are standard for small-molecule crystallography . ORTEP-III generates thermal ellipsoid diagrams for visualizing atomic displacement . Validation tools like PLATON check for structural anomalies (e.g., missed symmetry, unrealistic bond lengths) .

Advanced Research Questions

Q. How are contradictions in crystallographic data resolved during refinement?

Discrepancies in bond lengths or angles are addressed by re-examining raw diffraction data and adjusting refinement parameters (e.g., weighting schemes). SHELXL’s robust algorithms help manage twinning or disorder, particularly in high-resolution datasets . Comparative analysis with structurally similar compounds (e.g., Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate) provides reference metrics .

Q. What challenges arise during ester hydrolysis to synthesize carboxylic acid derivatives?

Hydrolysis of the methyl ester group requires controlled basic conditions (e.g., NaOH in ethanol/water) to avoid side reactions. Incomplete conversion or product degradation is mitigated by monitoring reaction progress via thin-layer chromatography (TLC) and optimizing temperature (e.g., 358 K for 1.5 hours, as in related studies) . Acidification and recrystallization ensure high-purity yields .

Q. How do substituents like ethyl or isopropyl groups influence the thiazole ring’s conformation?

Substituents at the 5-position induce steric and electronic effects. X-ray data for Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate (monoclinic, P21/n space group) reveal planar thiazole rings, with minor deviations due to bulky substituents . Dihedral angles between the thiazole and carboxylate groups are typically <10°, suggesting minimal distortion .

Q. What strategies resolve discrepancies in biological activity data among structural analogs?

Structure-activity relationship (SAR) studies correlate substituent effects (e.g., ethyl vs. trifluoromethyl) with activity. Purity validation (e.g., HPLC) and orthogonal assay methods (e.g., enzyme inhibition vs. cell-based assays) reduce experimental variability . Computational docking models further rationalize interactions with biological targets .

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